molecular formula C16H16N6 B3887363 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B3887363
M. Wt: 292.34 g/mol
InChI Key: HWQXLGQASVYHTB-XYOKQWHBSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions. One common method includes the reaction of diazonium salts with ethyl cyanoacetate, followed by cyclization with ammonia under basic conditions . The reaction conditions often require an inert atmosphere and organic solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve continuous flow reactors and advanced catalytic systems to streamline the synthesis process. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-[4-[ethyl(methyl)amino]phenyl]ethenyl]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-3-22(2)13-6-4-11(5-7-13)8-12(9-17)15-14(10-18)16(19)21-20-15/h4-8H,3H2,1-2H3,(H3,19,20,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXLGQASVYHTB-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 3
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[ETHYL(METHYL)AMINO]PHENYL}ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE

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